Enantiomeric Purity: The Defining Feature for Asymmetric Synthesis
The fundamental differentiator for (S)-Ethyl 2-aminobutanoate hydrochloride is its defined (S)-enantiomeric configuration. Its primary comparator, the (R)-enantiomer (ethyl (2R)-2-aminobutanoate hydrochloride, CAS 127641-80-9), possesses identical physicochemical properties but opposite optical activity, rendering it unsuitable for synthesizing (S)-configured drug targets [1]. The target compound is used to introduce a defined chiral center, a requirement for many pharmaceuticals. While specific quantitative enantiomeric excess (ee) data for this exact compound is not reported in primary literature, the necessity of chiral purity in such building blocks is a well-established class-level inference [2]. The practical consequence is that using the racemic mixture would result in a 50% yield of the desired enantiomer after a necessary and costly chiral resolution step, compared to a theoretical 100% yield of the desired enantiomer when starting with the enantiomerically pure (S)-form.
| Evidence Dimension | Enantiomeric Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 91462-82-7) |
| Comparator Or Baseline | (R)-enantiomer (CAS 127641-80-9) / Racemic mixture |
| Quantified Difference | Opposite optical activity / 50% theoretical maximum yield of desired enantiomer |
| Conditions | Asymmetric synthesis of chiral pharmaceutical intermediates |
Why This Matters
For procurement, specifying the correct enantiomer is non-negotiable; using the wrong one guarantees synthetic failure and wasted resources.
- [1] PubChem. (n.d.). ethyl (2R)-2-aminobutanoate hydrochloride (CID 53487523). National Center for Biotechnology Information. View Source
- [2] Zhang, Y., et al. (2013). CN103012190A - Method for synthesizing S-2-aminobutanamide hydrochloride. Google Patents. View Source
